Stereochemical Purity: Rationale for Selecting Racemic DL-erythro/threo Mixture over Pure D-erythro C16 Sphinganine
Human sphingosine kinase demonstrates strict stereospecificity, phosphorylating only the D-erythro isomer of sphingoid bases; L-threo and other stereoisomers are very poor substrates [1]. While a pure D-erythro C16 standard may be fully phosphorylated, the racemic DL-erythro/threo mixture (CAS 50731-08-3) provides a defined baseline containing both active and inactive isomers, serving as an internal control or a specific inhibitor/tool compound to distinguish stereospecific pathways [2]. This mixture also contains L-threo isomers, which are associated with anticancer properties distinct from D-erythro forms [3].
| Evidence Dimension | Substrate efficiency for human sphingosine kinase |
|---|---|
| Target Compound Data | DL-erythro/threo mixture (contains ~50% D-erythro + ~50% L-threo/other isomers) |
| Comparator Or Baseline | Pure D-erythro C16 sphinganine |
| Quantified Difference | Only the D-erythro isomer is effectively phosphorylated; other isomers are very poor substrates (quantitative Km data available for D-erythro sphingenine: 15.7 μM) [1]. |
| Conditions | In vitro kinase assay using bacterially expressed poly(His)-tagged human sphingosine kinase |
Why This Matters
Procuring the racemic mixture allows researchers to control for stereospecific enzymatic activity, whereas a pure D-erythro C16 standard may overestimate biological turnover if stereochemical purity is not the primary variable under investigation.
- [1] Asselberghs, S., et al. (1997). Substrate specificity of human sphingosine kinase. Core.ac.uk. View Source
- [2] GlpBio. DL-erythro/threo Sphinganine (d16:0) Product Page. View Source
- [3] Solanum lycopersicum a sphinganine. SolCyc. View Source
